

Physicochemical Profiling: Acidity Constants of 4-Chloro-3-methoxy-5-nitrobenzoic Acid

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Compound of Interest

Compound Name: 4-Chloro-3-methoxy-5-nitrobenzoic acid

CAS No.: 71001-78-0

Cat. No.: B2830107

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Executive Summary

4-Chloro-3-methoxy-5-nitrobenzoic acid is a polysubstituted benzoic acid derivative utilized as an intermediate in the synthesis of bioactive compounds, including catechol-O-methyltransferase (COMT) inhibitors.[1] Understanding its pKa is critical for predicting aqueous solubility, membrane permeability, and formulation stability.

- Estimated pKa: 3.14 ± 0.1 (Calculated via Hammett LFER)
- Physiological State: At pH 7.4, the compound exists almost exclusively (>99.9%) in its ionized carboxylate form (), suggesting high aqueous solubility but potentially limited passive membrane permeability without specific transporters.

Structural Analysis & Electronic Effects

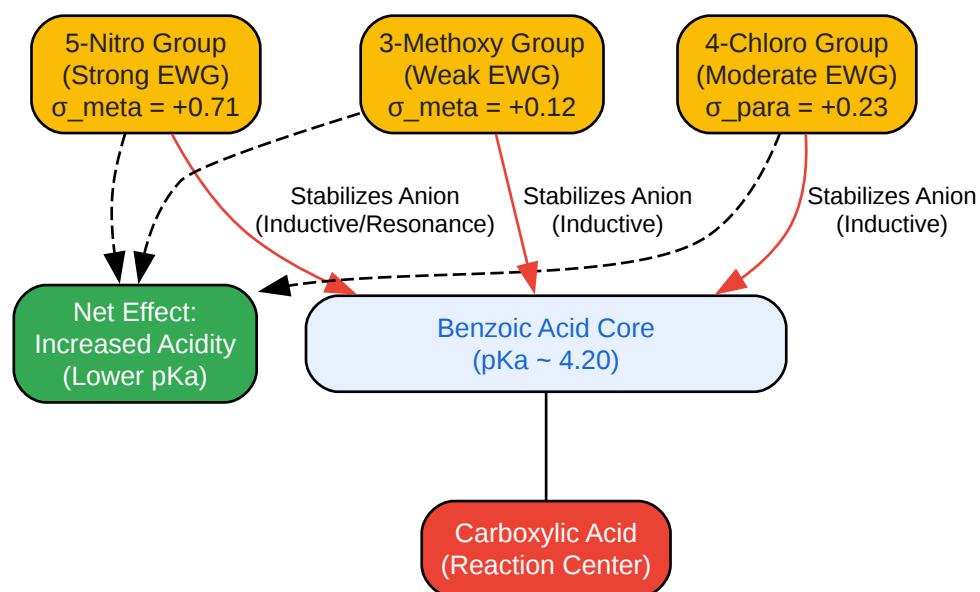
The acidity of the carboxylic acid group (

) is modulated by the electronic effects of the substituents at positions 3, 4, and 5.

- Core Scaffold: Benzoic Acid ().
- Substituents:
 - 3-Methoxy (-OCH₃): Meta-position. Exerts a weak electron-withdrawing inductive effect () that dominates over its resonance effect in the meta position.
 - 4-Chloro (-Cl): Para-position. Exerts an electron-withdrawing inductive effect () and a weak electron-donating resonance effect (), with the net result being electron-withdrawing.
 - 5-Nitro (-NO₂): Meta-position.[2] A strong electron-withdrawing group (EWG) via both inductive () and resonance () effects.

Structural Diagram

The following diagram illustrates the substituent positions and their net electronic influence on the carboxyl group.



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Figure 1: Electronic influence of substituents on the benzoic acid core. All three substituents exert electron-withdrawing effects (positive sigma values), stabilizing the carboxylate anion and lowering the pKa.

Theoretical Determination: Hammett Equation

In the absence of direct experimental literature for this specific CAS, the pKa is calculated using the Hammett Equation, a standard LFER method for substituted aromatic systems.

The Hammett Equation

Where:

- pK_a : The pKa of unsubstituted benzoic acid (4.20).
- ρ (Rho): The reaction constant.^{[3][4][5][6][7]} For the ionization of benzoic acids in water at 25°C,
 $\log K = \rho \sigma$ ^{[7][8]}
- σ (Sigma): The substituent constant specific to the group and its position (meta or para).

Substituent Constants (σ)

The absence of ortho substituents (positions 2 and 6) ensures that steric inhibition of resonance is minimal, validating the use of standard Hammett

values.

Substituent	Position	Effect Type	Hammett Constant ()	Source
Nitro (-NO ₂)	Meta (5)	Strong EWG	+0.71	[1, 2]
Chloro (-Cl)	Para (4)	Moderate EWG	+0.23	[3]
Methoxy (-OCH ₃)	Meta (3)	Weak EWG	+0.12	[4]
Sum ()	+1.06			

Calculation

Conclusion: The predicted pKa is 3.14. This indicates the compound is approximately 10 times more acidic than benzoic acid due to the cumulative electron-withdrawing nature of the substituents.

Experimental Validation Protocol

To validate the theoretical value, Potentiometric Titration is the industry "Gold Standard" for compounds with pKa values between 2 and 12 and solubility

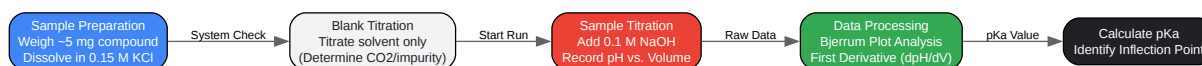
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Materials & Equipment

- Instrument: Mettler Toledo or Sirius T3 Potentiometric Titrator.
- Titrant: 0.1 M Carbonate-free NaOH (standardized).
- Solvent: Carbonate-free water (degassed). Note: If solubility is low, use a Methanol/Water co-solvent method (Yasuda-Shedlovsky extrapolation).

- Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

Workflow Diagram



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Figure 2: Potentiometric titration workflow for accurate pKa determination.

Step-by-Step Methodology

- Calibration: Calibrate the glass electrode using pH 1.68, 4.01, 7.00, and 10.01 buffers. Slope efficiency must be >98%.
- Sample Dissolution: Dissolve accurately weighed sample (approx. M final concentration) in 20 mL of 0.15 M KCl solution.
 - Contingency: If the compound precipitates, use a co-solvent (e.g., 20%, 30%, 40% Methanol) and extrapolate to 0% organic solvent.
- Acidification: Lower the starting pH to ~2.0 using 0.1 M HCl to ensure the compound is fully protonated ().
- Titration: Titrate with 0.1 M NaOH under inert nitrogen atmosphere (to prevent absorption). Add titrant in dynamic increments (0.01 mL near equivalence point).
- Data Analysis: Plot the titration curve (vs.). The pKa corresponds to the pH at the half-equivalence point (where).

Implications for Drug Development

Solubility & Ionization

At physiological pH (7.4), the ionization percentage is calculated using the Henderson-Hasselbalch equation:

- **Solubility:** The compound will be highly soluble in aqueous buffers at pH 7.4 due to the formation of the anionic species.
- **Permeability:** As a charged species, passive diffusion across lipid bilayers (e.g., BBB or gut wall) will be low. Prodrug strategies (e.g., esterification) may be required for oral bioavailability.

Comparative Data Table

Parameter	Value	Source/Method
Calculated pKa	3.14	Hammett LFER (Current Study)
Benzoic Acid Ref.	4.20	Experimental Standard [1]
LogP (Neutral)	2.6	Computed (XLogP3) [5]
LogD (pH 7.4)	-1.66	Estimated (LogP - 4.26)
Topological Polar Surface Area	92.4 Å ²	Computed [5]

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